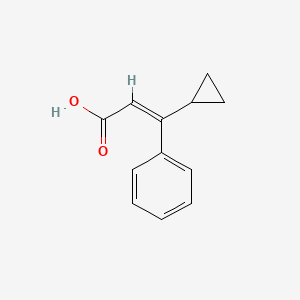
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical fields. CPP is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in treating inflammation and pain in animal models.
Scientific Research Applications
1. Inhibitor in Mycolic Acid Biosynthesis
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid has been explored for its potential role in inhibiting mycolic acid biosynthesis. This research is significant in studying mycobacterial diseases such as tuberculosis, where mycolic acids are key structural components of the bacterial cell envelope. The compound has shown inhibitory effects on the biosynthesis of mycolic acids, an essential component for pathogenic mycobacteria like Mycobacterium tuberculosis (Hartmann et al., 1994).
2. Synthesis of Biologically Active Compounds
Research has also focused on synthesizing various biologically active compounds using this compound. This includes its conversion into (S)-3-Acetylthio-2-benzylpropionic acid through asymmetric hydrogenation, which is a subunit of the enkephalinase inhibitor thiorphan (Yuasa et al., 1998).
3. Antibacterial Activity
The compound's derivatives have been tested for their antibacterial activity. For instance, fatty acid hydrazides derived from this compound were used in synthesizing oxadiazoles, which showed significant antimicrobial activity against various bacteria (Banday et al., 2010).
4. Structural and Molecular Studies
The compound's molecular and electronic structure has also been a focus of study. The molecular structure of its derivative, (Z)-N-acetyldehydrophenylalanine, was determined through X-ray data, providing insights into its conformational flexibility and electronic structure (Ajó et al., 1981).
5. Applications in Synthesis Techniques
This compound has been used in synthesizing enamides, a process that involves converting (Z)-3-Arylprop-2-enoic acids into enamides through a stereospecific route (Brettle & Mosedale, 1988).
6. Exploration in Crystal Engineering
The compound's derivatives have been utilized in crystal engineering, exploring their interaction with various ligands and studying their crystal structures. This research can provide valuable insights into the design of new materials and compounds (Zheng et al., 2021).
properties
IUPAC Name |
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCLFBGHCDKJW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C/C(=O)O)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)
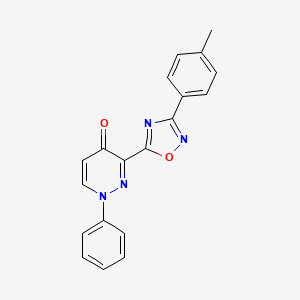
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)
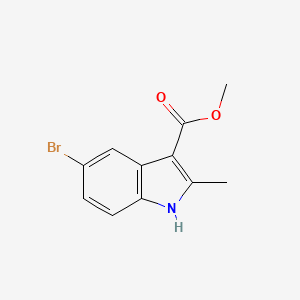
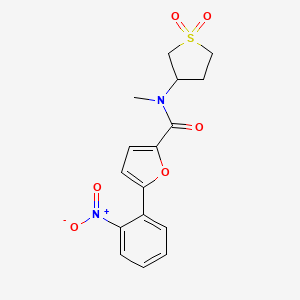

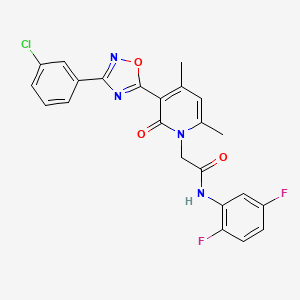
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)

